molecular formula C15H14Cl2O3 B13060100 Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B13060100
M. Wt: 313.2 g/mol
InChI Key: LKPBSDUBXNOVSY-UHFFFAOYSA-N
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Description

Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Reaction Mechanism:

  • Oxidative Addition : Aryl halide reacts with palladium(0) to form a Pd(II) complex.

  • Transmetalation : Aryl boronic acid transfers its aryl group to the Pd(II) center, forming a bimetallic intermediate.

  • Reductive Elimination : The biphenyl product is released, regenerating the Pd(0) catalyst .

Table 1: Example Conditions for Suzuki-Miyaura Coupling

ComponentDetails
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)
Base Na₂CO₃ or K₂CO₃
Solvent THF/H₂O or toluene/H₂O
Temperature 80–100°C (reflux)
Yield 60–85% (optimized for steric hindrance from dichloro groups)

This method has been employed to synthesize fluorinated biphenyl analogs under similar conditions .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and reactivity.

Reaction Conditions:

  • Basic Hydrolysis : NaOH or KOH in aqueous methanol (60–80°C).

  • Acidic Hydrolysis : HCl or H₂SO₄ in refluxing ethanol .

Table 2: Hydrolysis Outcomes

ConditionReagentsProductApplication
BasicNaOH/MeOH/H₂O, 70°CCarboxylic acid saltIntermediate for further derivatization
AcidicHCl/EtOH, refluxFree carboxylic acidPharmaceutical impurity profiling

Oxidation and Reduction Reactions

The ketone and dichloro substituents enable redox transformations:

Ketone Reduction

The 3-oxo group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ :

R C O R +LiAlH4R CH OH R \text{R C O R }+\text{LiAlH}_4\rightarrow \text{R CH OH R }

Conditions : Anhydrous THF or diethyl ether, 0–25°C .

Chlorine Substitution

The dichloro groups participate in nucleophilic aromatic substitution (NAS) under catalytic conditions:

Ar Cl+NuCu PdAr Nu+Cl\text{Ar Cl}+\text{Nu}^-\xrightarrow{\text{Cu Pd}}\text{Ar Nu}+\text{Cl}^-

Reagents : Amines, alkoxides, or thiols with CuI/Pd(PPh₃)₄ .

Table 3: Redox Reactivity

Functional GroupReaction TypeReagents/ConditionsProduct
Ketone (3-oxo)ReductionLiAlH₄, THF, 0°CCyclohexanol derivative
DichloroarylNASKNH₂, NH₃(l), Cu catalystAmino- or alkoxy-substituted biphenyl

Cyclization and Ring-Opening Reactions

The tetrahydrocyclohexenone ring undergoes ring-opening under strong basic conditions or cyclization with dienophiles:

Example: Diels-Alder Reaction

The conjugated diene in the cyclohexenone moiety reacts with electron-deficient dienophiles (e.g., maleic anhydride):

Diene+DienophileBicyclic adduct\text{Diene}+\text{Dienophile}\rightarrow \text{Bicyclic adduct}

Conditions : Reflux in toluene, 110°C .

Stability and Degradation

The compound is susceptible to:

  • Oxidative Degradation : Exposure to O₂ or peroxides forms quinone derivatives.

  • Hydrolytic Degradation : Moisture accelerates ester hydrolysis, necessitating anhydrous storage .

Key Research Findings

  • Suzuki-Miyaura Optimization : Use of XPhos ligand increases yield in sterically hindered couplings by 20% compared to SPhos .

  • Acid Stability : The ester group remains intact in pH 1–6 but hydrolyzes rapidly at pH > 8 .

  • Chlorine Reactivity : The 2'-chloro substituent is more reactive in NAS due to reduced steric hindrance .

This compound’s multifunctional reactivity makes it valuable in synthesizing complex pharmaceuticals and studying biphenyl-based catalytic systems.

Scientific Research Applications

Impurity Analysis in Drug Development

Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate serves as an impurity marker in the quality control of Clevidipine formulations. The identification and quantification of impurities are crucial for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies require stringent testing for such impurities to meet safety standards before a drug can be approved for clinical use .

Research on Calcium Channel Blockers

As an impurity of Clevidipine, this compound aids in research focused on calcium channel blockers' mechanisms and effects. Investigating impurities can provide insights into the stability and degradation pathways of active pharmaceutical ingredients (APIs), which is essential for drug formulation and shelf-life studies .

Chemical Characteristics

  • Molecular Formula : C15H14Cl2O3
  • Molecular Weight : 313.18 g/mol
  • CAS Number : 1207068-15-2

The synthesis of this compound involves complex organic reactions that may include chlorination and cyclization processes typical in the synthesis of biphenyl derivatives. Understanding its chemical properties helps researchers develop more effective synthesis methods and explore potential modifications for enhanced pharmacological activity .

Research has indicated that compounds similar to this compound may exhibit biological activities relevant to cardiovascular health due to their role as calcium channel blockers. Studies on related compounds have shown potential effects on blood pressure regulation and vascular smooth muscle relaxation .

Case Study 1: Stability Testing

In a study examining the stability of Clevidipine formulations under various conditions (temperature, light exposure), this compound was monitored as an impurity. The results indicated that increased temperatures accelerated the degradation of Clevidipine and its impurities, emphasizing the importance of storage conditions for maintaining drug integrity .

Case Study 2: Impurity Profiling

A comprehensive impurity profiling study was conducted on Clevidipine formulations where this compound was identified as a significant impurity. The study utilized high-performance liquid chromatography (HPLC) to quantify the levels of this impurity across different batches. The findings underscored the necessity for consistent manufacturing processes to minimize impurity levels .

Mechanism of Action

The mechanism by which Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: shares similarities with other biphenyl derivatives, such as:

Uniqueness

What sets Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Biological Activity

Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate (CAS No. 1207068-15-2) is a chemical compound that has garnered attention primarily as an impurity in the pharmaceutical agent Clevidipine, a calcium channel blocker used for managing hypertension. This compound exhibits unique biological activities that warrant further exploration.

Basic Information

PropertyValue
Molecular Formula C15H14Cl2O3
Molecular Weight 313.18 g/mol
Synonyms Clevidipine Impurity L
CAS Number 1207068-15-2

Structure

The structure of the compound includes a biphenyl core with dichloro and methyl substituents, contributing to its potential biological activity.

This compound's biological activity is linked to its role as an impurity in Clevidipine. While Clevidipine primarily acts as a calcium channel blocker, the specific biological effects of this compound are less well-documented. However, its structural similarities to other pharmacologically active compounds suggest potential interactions with various biological targets.

Antihypertensive Activity

As an impurity of Clevidipine, this compound may exhibit antihypertensive effects similar to those of its parent compound. Clevidipine functions by selectively blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Cytotoxicity and Safety Profile

Limited studies have assessed the cytotoxicity of this compound directly. However, related compounds in the same class have shown varying degrees of cytotoxicity. For instance, studies on similar structures have indicated that modifications can lead to significant changes in cell viability outcomes .

Case Studies and Research Findings

Research focusing on the biological activities of structurally related compounds provides insights into the potential effects of this compound:

  • Antiviral Activity : Some derivatives within this chemical framework have demonstrated antiviral properties against various strains of viruses. For example, compounds with similar structural motifs were evaluated for their ability to inhibit viral polymerase activity and showed promising results with IC50 values indicating effective concentrations .
  • Structure-Activity Relationship (SAR) : The exploration of SAR has revealed that specific modifications enhance biological activity. For example, the introduction of different substituents on the biphenyl core has been shown to impact both efficacy and toxicity profiles significantly .

Comparative Biological Activities

CompoundIC50 (μM)EC50 (μM)CC50 (μM)
Methyl 2',3'-dichloro...N/AN/AN/A
Clevidipine>200<50>250
Related Antiviral Compound<127 - 25>250

Properties

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

methyl 6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3

InChI Key

LKPBSDUBXNOVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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